molecular formula C11H19NO3S B14337746 Methyl 1-[2-methyl-3-(methylsulfanyl)propanoyl]-2-pyrrolidinecarboxylate

Methyl 1-[2-methyl-3-(methylsulfanyl)propanoyl]-2-pyrrolidinecarboxylate

Cat. No.: B14337746
M. Wt: 245.34 g/mol
InChI Key: QIDHYXZIKNWIKJ-UHFFFAOYSA-N
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Description

Methyl 1-[2-methyl-3-(methylsulfanyl)propanoyl]-2-pyrrolidinecarboxylate is an organic compound with the molecular formula C11H19NO3S. This compound is notable for its unique structure, which includes a pyrrolidine ring and a methylsulfanyl group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-[2-methyl-3-(methylsulfanyl)propanoyl]-2-pyrrolidinecarboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.

    Introduction of the Methylsulfanyl Group: The methylsulfanyl group is introduced via a nucleophilic substitution reaction, where a methylthiol reacts with a suitable electrophile.

    Esterification: The final step involves esterification, where the carboxylic acid group is converted to a methyl ester using methanol and an acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methylsulfanyl group can undergo oxidation to form a sulfoxide or sulfone.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 1-[2-methyl-3-(methylsulfanyl)propanoyl]-2-pyrrolidinecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis due to its reactive functional groups.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism by which Methyl 1-[2-methyl-3-(methylsulfanyl)propanoyl]-2-pyrrolidinecarboxylate exerts its effects depends on its interaction with specific molecular targets. For instance, if it exhibits antimicrobial activity, it may inhibit bacterial enzymes or disrupt cell membrane integrity. The exact pathways and targets can vary based on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-[2-methyl-3-(methylsulfanyl)propanoyl]-2-pyrrolidinecarboxylate: Similar in structure but may have different substituents on the pyrrolidine ring.

    Ethyl 1-[2-methyl-3-(methylsulfanyl)propanoyl]-2-pyrrolidinecarboxylate: An ethyl ester analog.

    Methyl 1-[2-methyl-3-(ethylsulfanyl)propanoyl]-2-pyrrolidinecarboxylate: An ethylsulfanyl analog.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its methylsulfanyl group, in particular, can participate in unique chemical reactions compared to other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C11H19NO3S

Molecular Weight

245.34 g/mol

IUPAC Name

methyl 1-(2-methyl-3-methylsulfanylpropanoyl)pyrrolidine-2-carboxylate

InChI

InChI=1S/C11H19NO3S/c1-8(7-16-3)10(13)12-6-4-5-9(12)11(14)15-2/h8-9H,4-7H2,1-3H3

InChI Key

QIDHYXZIKNWIKJ-UHFFFAOYSA-N

Canonical SMILES

CC(CSC)C(=O)N1CCCC1C(=O)OC

Origin of Product

United States

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